molecular formula C20H18Cl2N4O3 B3885548 1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide

1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide

Cat. No.: B3885548
M. Wt: 433.3 g/mol
InChI Key: KPYZJONNZFZPAO-FOKLQQMPSA-N
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Description

1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of dichlorophenyl and dimethoxyphenyl groups further enhances its chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring One common method is the condensation of hydrazine with a β-diketone to form the pyrazole coreThe final step often includes the formation of the carboxamide group via amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction conditions, such as temperature and residence time, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl and dimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide stands out due to its unique combination of dichlorophenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O3/c1-28-16-5-6-19(29-2)14(9-16)11-23-24-20(27)18-7-8-26(25-18)12-13-3-4-15(21)10-17(13)22/h3-11H,12H2,1-2H3,(H,24,27)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYZJONNZFZPAO-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide
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1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide
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1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide
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1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide
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1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide
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1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide

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